molecular formula C5H8N4 B162692 2-Amino-4,6-dimethyl-1,3,5-triazine CAS No. 1853-90-3

2-Amino-4,6-dimethyl-1,3,5-triazine

Cat. No.: B162692
CAS No.: 1853-90-3
M. Wt: 124.14 g/mol
InChI Key: VQZRXBOTCNWNLM-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethyl-1,3,5-triazine is a heterocyclic compound with the molecular formula C5H8N4. It belongs to the class of triazines, which are characterized by a six-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dimethyl-1,3,5-triazine typically involves the reaction of cyanuric chloride with ammonia. The process begins with the chlorination of cyanuric acid to form cyanuric chloride, which is then reacted with ammonia to yield the desired triazine compound . The reaction conditions generally involve moderate temperatures and the use of solvents such as dioxane or water.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,6-dimethyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

4,6-dimethyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-3-7-4(2)9-5(6)8-3/h1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZRXBOTCNWNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902890
Record name NoName_3466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1853-90-3
Record name dimethyl-1,3,5-triazin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 2-amino-4,6-dimethyl-1,3,5-triazine in the study of guanidine?

A1: Guanidine, a strong base, has been challenging to study in its neutral form. Researchers used this compound to create co-crystals with guanidine. This allowed them to determine the crystal structure of neutral guanidine for the first time []. Essentially, this compound acted as a scaffolding molecule, enabling the analysis of guanidine's structure through X-ray diffraction.

Q2: What specific structural information about guanidine was obtained using this compound?

A2: The research utilizing this compound led to the successful determination of the crystal structures for both a 1:1 and a 2:1 co-crystal of guanidine and this compound []. This provided valuable insights into the arrangement of guanidine molecules in the solid state, a feat previously unattained.

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